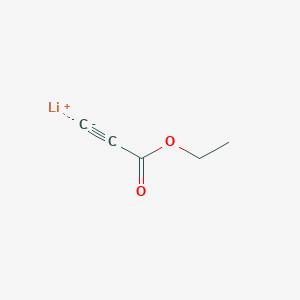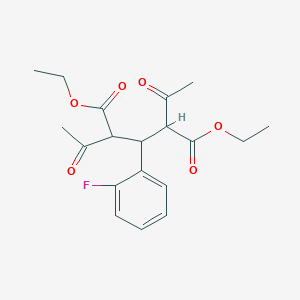
4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex heterocyclic compound
Preparation Methods
The synthesis of 4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step reactions. The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reaction conditions include the use of solvents like ethanol and catalysts such as hydrochloric acid under reflux . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
4,5-Dihydro-1-(3-methoxyphenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can be compared with other heterocyclic compounds such as:
1,2,4-Triazoles: Known for their antibacterial activity.
1,3,4-Thiadiazoles: Studied for their antimicrobial properties.
1,2,4-Oxadiazoles: Exhibiting broad-spectrum agricultural biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds.
Properties
| 76099-08-6 | |
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C18H16N2O3/c1-21-13-6-4-5-12(9-13)18-17-19-15-7-2-3-8-16(15)20(17)10-14(23-18)11-22-18/h2-9,14H,10-11H2,1H3 |
InChI Key |
KNLXMDDCEIBRBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C23C4=NC5=CC=CC=C5N4CC(O2)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)



![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)

